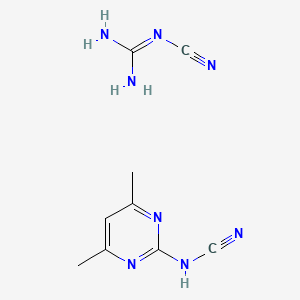

2-Cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide is a compound that combines the properties of 2-cyanoguanidine and 4,6-dimethylpyrimidin-2-yl)cyanamide. 2-Cyanoguanidine is a nitrile derived from guanidine and is a dimer of cyanamide . It is a colorless solid that is soluble in water, acetone, and alcohol . The compound is used in various industrial applications, including as a curing agent for epoxy resins and as a slow-release fertilizer .

Preparation Methods

2-Cyanoguanidine is produced by treating cyanamide with a base . The reaction conditions typically involve the use of an alkaline medium to facilitate the dimerization of cyanamide. Industrial production methods for 2-cyanoguanidine involve the decomposition of cyanamide in soil, which leads to the formation of the compound . The synthesis of (4,6-dimethylpyrimidin-2-yl)cyanamide involves the reaction of 4,6-dimethylpyrimidine with cyanamide under specific conditions .

Chemical Reactions Analysis

2-Cyanoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bases, acids, and nucleophiles . Major products formed from these reactions include guanidines and melamine . For example, the condensation of 2-cyanoguanidine with nitriles produces acetoguanamine and benzoguanamine . Additionally, reactions of 4,6-dimethylpyrimidin-2-yl)cyanamide with N,N-binucleophiles lead to the formation of derivatives such as benzimidazol-2-amine and imidazolidin-2-imine .

Scientific Research Applications

2-Cyanoguanidine and its derivatives have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, 2-cyanoguanidine is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules . In medicine, derivatives of 2-cyanoguanidine are used in the development of drugs for the treatment of diabetes and other metabolic disorders . Industrially, the compound is used as a curing agent for epoxy resins and as a slow-release fertilizer .

Mechanism of Action

The mechanism of action of 2-cyanoguanidine involves its ability to form hydrogen bonds and its high basicity . The compound can exist in a zwitterionic form via a formal acid-base reaction among the nitrogens . Loss of ammonia from the zwitterionic form, followed by deprotonation of the remaining central nitrogen atom, gives the dicyanamide anion . This anion can interact with various molecular targets and pathways, leading to its effects in biological systems .

Comparison with Similar Compounds

2-Cyanoguanidine is similar to other guanidine derivatives, such as acetoguanamine and benzoguanamine . it is unique in its ability to form a zwitterionic form and its high solubility in water, acetone, and alcohol . Similar compounds include cyanamide, calcium cyanamide, and sodium cyanamide . These compounds share some chemical properties with 2-cyanoguanidine but differ in their specific applications and reactivity .

Properties

CAS No. |

500769-66-4 |

|---|---|

Molecular Formula |

C9H12N8 |

Molecular Weight |

232.25 g/mol |

IUPAC Name |

2-cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide |

InChI |

InChI=1S/C7H8N4.C2H4N4/c1-5-3-6(2)11-7(10-5)9-4-8;3-1-6-2(4)5/h3H,1-2H3,(H,9,10,11);(H4,4,5,6) |

InChI Key |

ZEBGWSYQSUVBAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC#N)C.C(#N)N=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)

![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)

![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)

![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)

![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)

![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)

![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)